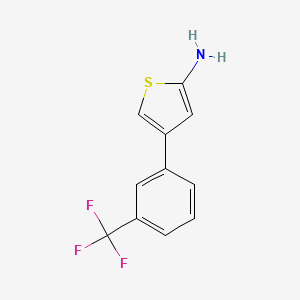
6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5,7-dimethoxy-4H-chromen-4-one is a chemical compound belonging to the class of chromones, which are oxygen-containing heterocycles Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5,7-dimethoxy-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials could include 6-chloro-2,4-dihydroxyacetophenone and dimethyl sulfate, which undergo cyclization to form the chromone structure.
Industrial Production Methods
Industrial production of 6-Chloro-5,7-dimethoxy-4H-chromen-4-one may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5,7-dimethoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone to chromanol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of chromanol or dihydrochromone derivatives.
Substitution: Formation of substituted chromones with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
6-Chloro-5,7-dimethoxy-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5,7-dimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dimethoxy-2-phenethyl-4H-chromen-4-one
- 5,7-Dimethoxy-4-methyl-chromen-2-one
- 6-Hydroxy-2-(3-hydroxyphenyl) chroman-4-one
Uniqueness
6-Chloro-5,7-dimethoxy-4H-chromen-4-one is unique due to the presence of the chlorine atom at the 6-position and methoxy groups at the 5- and 7-positions. These substituents confer distinct chemical reactivity and biological activity compared to other chromone derivatives. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the methoxy groups can influence its solubility and interaction with biological targets.
Propiedades
Número CAS |
88503-24-6 |
|---|---|
Fórmula molecular |
C11H9ClO4 |
Peso molecular |
240.64 g/mol |
Nombre IUPAC |
6-chloro-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C11H9ClO4/c1-14-8-5-7-9(6(13)3-4-16-7)11(15-2)10(8)12/h3-5H,1-2H3 |
Clave InChI |
UFNCDKQYATTWBL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=O)C=COC2=C1)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11869670.png)
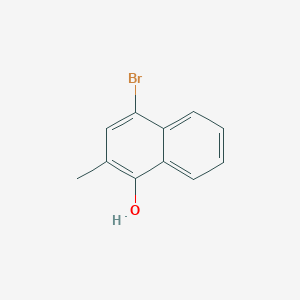

![6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B11869678.png)
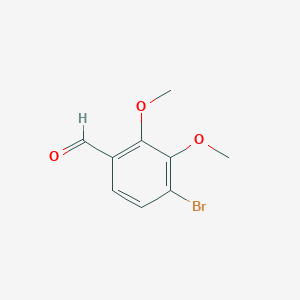
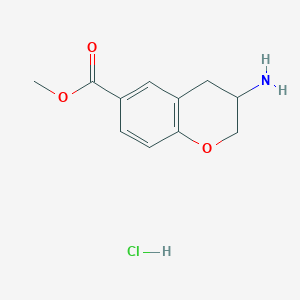
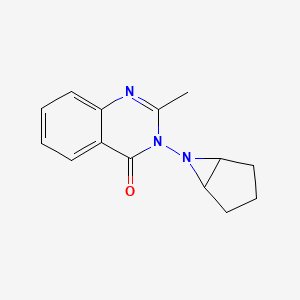
![(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde](/img/structure/B11869702.png)

![6-Bromo-2-ethylthiazolo[5,4-b]pyridine](/img/structure/B11869710.png)
![2-Phenyl-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11869714.png)
